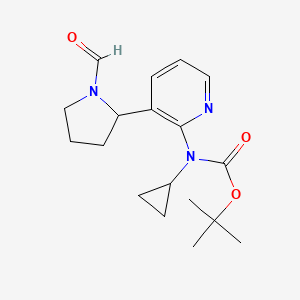
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring substituted with a methyl and a methylthio group, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogenated pyridine derivative can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Bases: Cesium carbonate, sodium hydroxide.
Solvents: 1,4-dioxane, methanol, chloroform.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
作用機序
The mechanism of action of tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is not well-documented. it is likely to interact with biological targets through its carbamate functional group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. The pyridine ring and its substituents may also play a role in binding to specific molecular targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (6-methylpyridin-3-yl)carbamate: A related compound with a similar pyridine ring structure but lacking the methylthio group.
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is unique due to the presence of both a methyl and a methylthio group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H20N2O2S |
|---|---|
分子量 |
268.38 g/mol |
IUPAC名 |
tert-butyl N-[(5-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2S/c1-9-6-10(7-14-11(9)18-5)8-15-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,15,16) |
InChIキー |
MLBDLCAAZQSUJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1SC)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)

![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)

![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)



![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)
